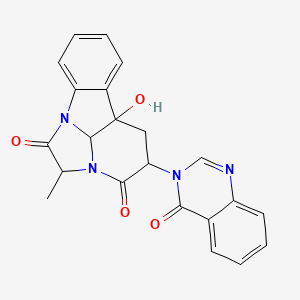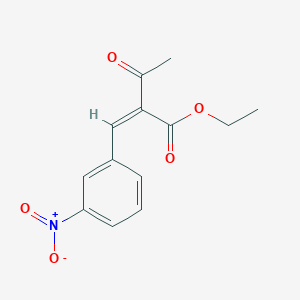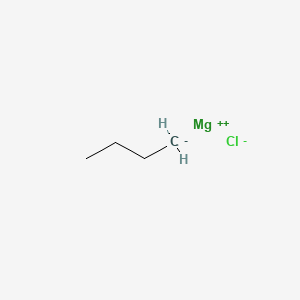
Magnesium;butane;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium butane chloride is an organometallic compound that combines magnesium, butane, and chloride. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The general formula for this compound is C₄H₉MgCl, where magnesium is bonded to a butyl group and a chloride ion.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium butane chloride is typically prepared by reacting magnesium metal with butyl chloride in the presence of an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent the magnesium from reacting with moisture or oxygen. The reaction proceeds as follows:
Mg+C4H9Cl→C4H9MgCl
The reaction is exothermic and requires careful control of temperature to avoid side reactions. The resulting product is a solution of magnesium butane chloride in the ether solvent.
Industrial Production Methods
On an industrial scale, the production of magnesium butane chloride involves similar principles but is optimized for large-scale operations. The process includes the use of high-purity magnesium and butyl chloride, along with advanced techniques for maintaining an inert atmosphere and controlling reaction conditions. The product is typically purified through distillation or crystallization to remove impurities.
化学反应分析
Types of Reactions
Magnesium butane chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form higher alkanes.
Electrophiles: Reacts with various electrophiles under controlled conditions to form complex organic molecules.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Alkanes: Formed from reactions with alkyl halides.
Complex Organic Molecules: Formed from coupling reactions with electrophiles.
科学研究应用
Magnesium butane chloride is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and polymers.
Biology: Utilized in the preparation of biologically active compounds and natural product synthesis.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of magnesium butane chloride involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the butyl group and chloride ion, creating a polarized bond that facilitates nucleophilic attack on electrophilic centers. This reactivity is harnessed in various organic transformations to form new carbon-carbon bonds.
相似化合物的比较
Magnesium butane chloride is similar to other Grignard reagents, such as:
- Magnesium methyl chloride (CH₃MgCl)
- Magnesium ethyl chloride (C₂H₅MgCl)
- Magnesium phenyl chloride (C₆H₅MgCl)
Uniqueness
What sets magnesium butane chloride apart is its specific reactivity profile and the ability to form longer carbon chains compared to its methyl and ethyl counterparts. This makes it particularly useful in the synthesis of higher alkanes and complex organic molecules.
Conclusion
Magnesium butane chloride is a valuable compound in the field of organic chemistry, offering unique reactivity and versatility in various applications. Its preparation, chemical reactions, and scientific applications make it an indispensable tool for researchers and industrial chemists alike.
属性
IUPAC Name |
magnesium;butane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXHCILOWRXCEO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
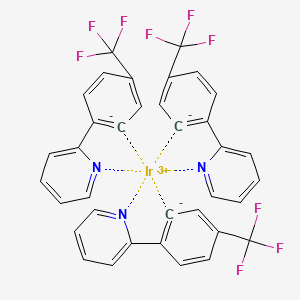
![7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13398028.png)
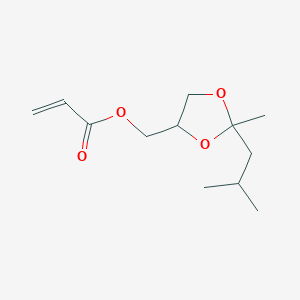
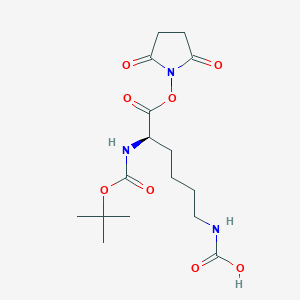
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate](/img/structure/B13398040.png)
![4-tert-Butyl N-[(tert-butoxy)carbonyl]-L-aspartate dicyclohexylamine salt](/img/structure/B13398048.png)
![2-[2,3-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398054.png)
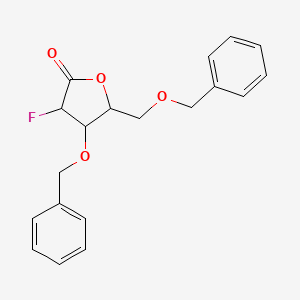
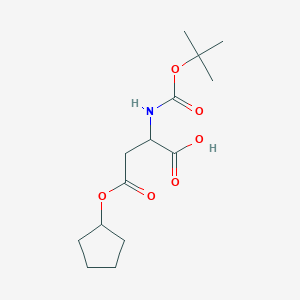
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid](/img/structure/B13398074.png)
![Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B13398075.png)
![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid](/img/structure/B13398076.png)
